
Acide 5-bromo-3-chloro-1-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
“5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
Indole derivatives can be synthesized using various methods . For instance, the total synthesis of certain alkaloids started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate . A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase .Molecular Structure Analysis
The molecular structure of indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, is significant in natural products and drugs . The structure of these compounds can be determined using various physical and spectroscopic methods .Chemical Reactions Analysis
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, can undergo various chemical reactions . For instance, the application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid” can be determined using various methods . For instance, the properties of indole-5-carboxylic acid, a related compound, have been studied .Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Les dérivés de l'indole, y compris « l'acide 5-bromo-3-chloro-1-méthyl-1H-indole-2-carboxylique », sont souvent utilisés comme réactifs dans la synthèse de divers composés biologiquement actifs. Par exemple, ils peuvent être utilisés dans la synthèse totale d'alcaloïdes et d'analogues, qui ont des applications thérapeutiques potentielles .
Agents antimicrobiens
Les composés contenant des structures indoliques ont montré un bon potentiel antimicrobien. Bien que des données spécifiques sur « l'this compound » n'aient pas été trouvées, il est plausible que ce composé puisse être exploré pour ses propriétés antimicrobiennes compte tenu de l'activité générale des dérivés de l'indole .
Recherche sur le traitement du cancer
Les dérivés de l'indole sont de plus en plus étudiés pour leur potentiel dans le traitement des cellules cancéreuses. La structure unique de « l'this compound » peut en faire un candidat pour la recherche sur le traitement du cancer, contribuant au développement de nouveaux agents thérapeutiques .
Activité pharmacologique
Les applications biologiques et cliniques diverses des dérivés de l'indole comprennent des activités pharmacologiques significatives. Ces composés peuvent être étudiés pour leurs effets sur divers troubles dans le corps humain .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the results of the action of this compound could be diverse, depending on the specific targets and pathways involved .
Orientations Futures
Indole derivatives, including “5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . For instance, the application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
5-bromo-3-chloro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDPNDRUSDMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213797 | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1057404-45-1 | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057404-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





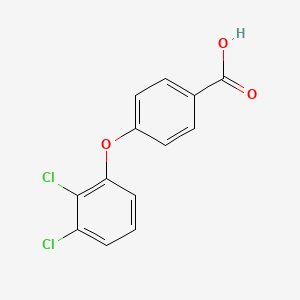

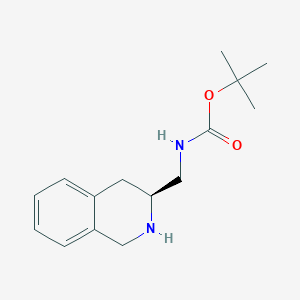
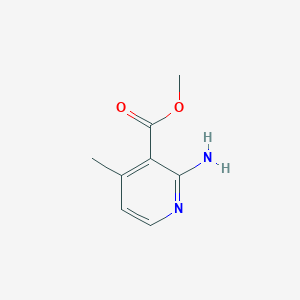
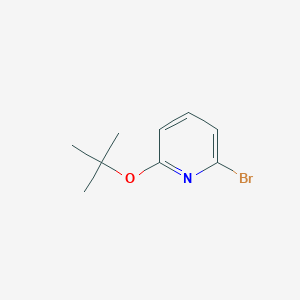

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
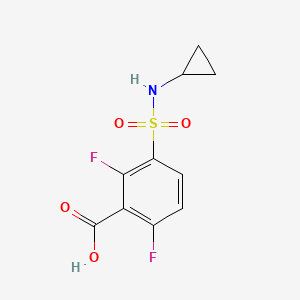
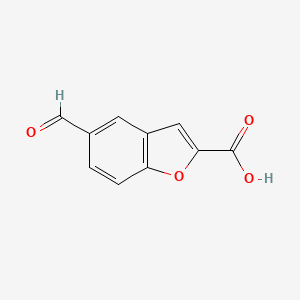
![1-[2-(2-Amino-4,5-dimethoxyphenyl)ethyl]pyrrolidin-2-one](/img/structure/B1517326.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
(propan-2-yl)amine](/img/structure/B1517330.png)